molecular formula C20H17NO2 B5696434 N-(4-METHOXYPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 5226-50-6

N-(4-METHOXYPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5696434
CAS No.: 5226-50-6
M. Wt: 303.4 g/mol
InChI Key: IXERYQXVNKDQJH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic carboxamide derivative characterized by a biphenyl core substituted at the 4-position with a carboxamide group linked to a 4-methoxyphenyl moiety. Its molecular formula is C₂₀H₁₇NO₂, with a molar mass of 303.36 g/mol.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-19-13-11-18(12-14-19)21-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXERYQXVNKDQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355003
Record name N-(4-METHOXYPHENYL)-4-PHENYL-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5226-50-6
Record name N-(4-METHOXYPHENYL)-4-PHENYL-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the coupling of 4-methoxyaniline with 4-bromobiphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(4-HYDROXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE.

    Reduction: Formation of N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-AMINE.

    Substitution: Formation of N-(4-HALOPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE.

Scientific Research Applications

N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties
Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
N-(4-Methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide 4-Methoxyphenyl carboxamide C₂₀H₁₇NO₂ 303.36 Enhanced hydrophobicity; potential enzyme inhibition Inferred
N-(4-Sulfamoylbenzyl)-[1,1'-biphenyl]-4-carboxamide (Compound 4) Sulfamoylbenzyl group C₂₀H₁₈N₂O₃S 366.43 Carbonic anhydrase inhibition; polar sulfonamide enhances target binding
1-Benzyl-N-(4-bromophenyl)-6-hydroxy-2-oxo-1,2-dihydropyrimidine-4-carboxamide Pyrimidine core; bromophenyl substituent C₁₈H₁₄BrN₃O₃ 400.23 High molar mass; bromine enhances halogen bonding
N-Methoxy-N,4'-dimethyl-[1,1'-biphenyl]-4-carboxamide N-Methoxy and 4'-methyl groups C₁₆H₁₇NO₂ 255.31 Reduced steric bulk; methyl improves metabolic stability

Key Observations :

  • Electron-Donating vs.
  • Halogen vs. Methoxy Substitution : The bromophenyl analog () exhibits higher molar mass and halogen bonding capacity, favoring interactions with hydrophobic enzyme pockets, whereas the methoxy group offers metabolic resistance via reduced oxidation .

Biological Activity

N-(4-Methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a biphenyl structure with a methoxy group and a carboxamide functional group. The presence of these substituents is believed to influence its biological activity, particularly its interaction with various cellular targets.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound. It has shown promising results in various in vitro assays against different cancer cell lines:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The IC50 values for these cell lines indicate potent activity, often surpassing standard chemotherapeutic agents.

Cell LineIC50 Value (μM)Reference
MCF-70.2757357
A5490.41785
HeLa0.086

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, disrupting normal cell division and leading to increased cell death.

In Vitro Studies

In a recent study published in ACS Omega, this compound was evaluated for its anticancer activity using MTT assays. The results indicated that the compound not only inhibited cell proliferation but also demonstrated selectivity towards cancer cells over normal cells .

Comparative Analysis with Other Compounds

When compared to other derivatives within the same chemical family, this compound showed enhanced activity against MCF-7 and A549 cells. For instance, a derivative with a chlorine substituent exhibited an IC50 value of 0.42 μM against MCF-7 cells, while this compound showed superior potency at 0.2757357 μM .

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